2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone
Description
2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone with fluorine atoms at the 2' and 4' positions and a 2,5-dimethylphenyl group at the 3-position. Its molecular formula is C₁₇H₁₆F₂O, with a molecular weight of 274.31 g/mol. The compound’s structure combines fluorine’s electronegativity and the steric bulk of methyl groups, making it a candidate for applications in medicinal chemistry, materials science, and industrial catalysis.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O/c1-11-3-4-12(2)13(9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHVAEDWEMCOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644760 | |
| Record name | 1-(2,4-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-06-8 | |
| Record name | 1-(2,4-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Synthetic Routes
Route A: Grignard Reaction Followed by Oxidation
- Step 1: Preparation of a Grignard reagent from 2,4-difluorobromobenzene or 2,4-difluorophenylmagnesium bromide by reacting 2,4-difluorobenzene with magnesium in anhydrous ether.
- Step 2: Nucleophilic addition of this Grignard reagent to 2,5-dimethylbenzaldehyde to form the corresponding secondary alcohol intermediate.
- Step 3: Oxidation of the alcohol intermediate to the ketone using oxidizing agents such as chromium trioxide (CrO3), pyridinium chlorochromate (PCC), or other mild oxidants.
This method is supported by analogous syntheses of related compounds such as 2',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone, where similar steps are employed with high yields and purity.
Route B: Friedel-Crafts Acylation
- Direct acylation of 2,5-dimethylbenzene derivatives with 2,4-difluoroacetyl chloride or anhydride in the presence of Lewis acids (e.g., AlCl3) to form the ketone.
- This method requires careful control of reaction conditions to avoid polyacylation and to maintain regioselectivity.
Route C: Cross-Coupling Reactions
- Palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi coupling) between 2,4-difluorophenylboronic acid and 3-(2,5-dimethylphenyl)propiophenone precursors.
- This modern approach allows for selective formation of the diaryl ketone with fluorine substituents intact.
Detailed Reaction Conditions and Optimization
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Grignard Formation | 2,4-difluorobenzene + Mg in anhydrous ether, inert atmosphere | Requires dry conditions to prevent quenching |
| 2 | Nucleophilic Addition | Grignard reagent + 2,5-dimethylbenzaldehyde, 0–25°C | Controlled temperature to avoid side reactions |
| 3 | Oxidation | PCC or CrO3 in dichloromethane or acetone, room temperature | Mild oxidants preferred to prevent overoxidation |
| Alternative | Friedel-Crafts Acylation | 2,5-dimethylbenzene + 2,4-difluoroacetyl chloride, AlCl3, 0–50°C | Requires anhydrous conditions, careful quenching |
| Alternative | Cross-Coupling | Pd catalyst, base (e.g., K2CO3), solvent (THF or toluene), 80–100°C | High selectivity, scalable |
Industrial Scale Considerations
- Continuous flow reactors are increasingly used to improve reaction control, heat transfer, and scalability, especially for Grignard and oxidation steps.
- Automated systems optimize reagent addition and temperature control to maximize yield and purity.
- Purification typically involves column chromatography or recrystallization to isolate the target ketone.
Research Findings and Comparative Analysis
- Fluorine substitution at 2' and 4' positions enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic addition reactions and influencing the compound's reactivity profile.
- Methyl substitution on the second phenyl ring (2,5-dimethyl) affects steric hindrance and electronic properties, which can influence reaction rates and selectivity during synthesis.
- Analogous compounds such as 2',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone have been synthesized successfully using the Grignard-oxidation route, indicating the robustness of this method for similar derivatives.
- Industrial patents on related fluorinated acetophenones (e.g., 2,4-difluoroacetophenone) describe mild reaction conditions using copper sulfate catalysis and steam distillation for purification, which could be adapted for the target compound's synthesis.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Grignard + Oxidation | 2,4-difluorobenzene, 2,5-dimethylbenzaldehyde | Mg, ether, PCC/CrO3 | Anhydrous, 0–25°C, mild oxidation | High selectivity, well-established | Sensitive to moisture, multi-step |
| Friedel-Crafts Acylation | 2,5-dimethylbenzene, 2,4-difluoroacetyl chloride | AlCl3 | Anhydrous, 0–50°C | Direct, fewer steps | Possible polyacylation, harsh conditions |
| Cross-Coupling | 2,4-difluorophenylboronic acid, aryl halide | Pd catalyst, base | 80–100°C, inert atmosphere | High regioselectivity, scalable | Requires expensive catalysts |
Chemical Reactions Analysis
Types of Reactions
2’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 2’,4’-difluoro-3-(2,5-dimethylphenyl)benzoic acid.
Reduction: Formation of 2’,4’-difluoro-3-(2,5-dimethylphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone is a compound with significant applications in various scientific fields, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by data tables and relevant case studies.
Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic compounds, particularly those involving fluorinated aromatics. Its unique structure allows for further functionalization, making it valuable in creating more complex molecules used in pharmaceuticals and agrochemicals.
Pharmaceutical Applications
Research indicates that derivatives of this compound exhibit potential pharmacological activities. These derivatives are being explored for their anticonvulsant and muscle relaxant properties, which could be beneficial in treating conditions such as muscle spasms and Parkinson's disease .
Case Study: Anticonvulsant Activity
A study conducted on various propiophenone derivatives demonstrated that certain modifications to the chemical structure significantly enhanced anticonvulsant activity. The introduction of fluorine atoms was found to increase the lipophilicity of the compounds, improving their ability to penetrate biological membranes and exert therapeutic effects .
Material Science
In material science, compounds like this compound are investigated for their role in synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of fluorinated groups is known to improve resistance against solvents and heat, making these materials suitable for high-performance applications.
Analytical Applications
The compound can also be utilized in analytical chemistry as a standard reference material for chromatographic techniques due to its well-defined structure and stability. Its derivatives are often used to calibrate instruments and validate methods for analyzing similar compounds.
Table 2: Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Organic Synthesis | Intermediate for complex organic compounds |
| Pharmaceuticals | Anticonvulsant and muscle relaxant agents |
| Material Science | Development of high-performance polymers |
| Analytical Chemistry | Standard reference material for chromatography |
Mechanism of Action
The mechanism of action of 2’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related propiophenone derivatives, focusing on substituent effects, synthetic routes, and biological activities. Key analogs include:
Fluorinated Analogs
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituents | Key Properties/Activities |
|---|---|---|---|---|---|
| 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone | C₁₇H₁₆F₂O | 274.31 | N/A | 2',4'-F, 2,5-dimethylphenyl | Hypothesized antitumor, antimicrobial |
| 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone | C₁₇H₁₆F₂O | 274.31 | 898754-08-0 | 3',4'-F | Antimicrobial, anti-inflammatory |
| 2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone | C₁₅H₉F₅O | 300.23 | 898778-62-6 | 3,4,5-trifluorophenyl | Antitumor, antioxidant |
- Bioactivity : Fluorine-rich analogs (e.g., C₁₅H₉F₅O) exhibit stronger cytotoxic effects due to increased electronegativity and metabolic stability .
Methyl-Substituted Analogs
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituents | Key Properties/Activities |
|---|---|---|---|---|---|
| 2',3'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone | C₁₉H₂₂O | 266.38 | 898753-48-5 | 2',3'-CH₃, 2,5-dimethylphenyl | Increased lipophilicity |
| 2',5'-Dimethyl-3-(4-fluorophenyl)propiophenone | C₁₇H₁₇FO | 256.31 | 898768-31-5 | 2',5'-CH₃, 4-F | Analgesic, anti-inflammatory |
- Reactivity : Methyl groups reduce electrophilicity compared to fluorine, lowering reactivity in nucleophilic substitutions but improving bioavailability .
- Industrial Use : Methylated derivatives are preferred in polymer synthesis due to enhanced thermal stability .
Halogen-Substituted Analogs
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Properties/Activities |
|---|---|---|---|---|
| 4'-Chloro-3-(2,3-dimethylphenyl)propiophenone | C₁₆H₁₅ClO | 258.74 | 4'-Cl, 2,3-dimethylphenyl | Analgesic |
| 3'-Bromo-3-(2,3-dimethylphenyl)propiophenone | C₁₆H₁₅BrO | 303.20 | 3'-Br | Anticancer |
- Halogen Effects : Chloro and bromo derivatives show stronger enzyme inhibition than fluoro analogs but suffer from higher toxicity .
Biological Activity
2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone is a synthetic compound belonging to the class of propiophenones, which have garnered interest for their potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The molecular structure features:
- A propiophenone backbone.
- Fluorine atoms substituted at the 2' and 4' positions of the phenyl ring.
- A dimethyl substitution on the phenyl group.
This unique structure may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an inhibitor or modulator of key biochemical pathways. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, potentially leading to altered cellular functions.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways associated with mood regulation and neuroprotection.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
Anticancer Properties
Research has explored the anticancer potential of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways. Further investigation is needed to confirm these findings in vivo.
Case Studies
-
Anticancer Study : A study published in a peer-reviewed journal assessed the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
Concentration (µM) Cell Viability (%) 0 100 5 85 10 60 20 30 - Antimicrobial Efficacy : Another study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, indicating moderate antibacterial activity.
Research Findings
Recent literature emphasizes the need for further research into the pharmacokinetics and toxicity profiles of this compound. Studies have suggested that while it exhibits promising biological activities, its safety profile must be thoroughly evaluated before clinical applications.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| 2',4'-Dichloro-3-(2,5-dimethylphenyl)propiophenone | C16H14Cl2O | Anticancer and antimicrobial |
| 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone | C16H17BrO | Neuroprotective effects |
| 2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone | C19H22O | Moderate anticancer activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone, and how can reaction parameters be systematically optimized?
- Methodological Answer : The synthesis of fluorinated propiophenones typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, analogous compounds like 4’-(2,4-Difluorophenoxy)acetophenone are synthesized under pH-controlled conditions (pH 3–6, ideally pH 4) to stabilize intermediates and minimize side reactions . Optimization should include screening catalysts (e.g., Lewis acids), solvent polarity (benzene or toluene for extraction ), and temperature gradients. Purification via reduced-pressure rectification or steam distillation is recommended to isolate high-purity products .
Q. How can spectroscopic techniques (NMR, MS) be applied to confirm the structure and purity of this compound?
- Methodological Answer :
- 19F NMR : Identify fluorine substituents’ chemical shifts; compare with similar compounds like 3,4-Difluorobenzophenone (δF ~ -110 to -130 ppm) .
- 1H/13C NMR : Analyze aromatic protons (e.g., 2,5-dimethylphenyl groups) and ketone carbonyl signals (δC ~ 190–210 ppm).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., analogous fluorinated acetophenones have MW ~218–248 g/mol ).
Q. What are the critical factors in achieving high purity (>97%) for this compound, and how are impurities characterized?
- Methodological Answer : Purity optimization requires chromatography (e.g., silica gel for polar impurities) and recrystallization. Impurity profiling via HPLC/GC-MS can identify byproducts such as unreacted precursors or halogenated derivatives. For example, 4,4'-Difluorobenzophenone is purified to >97% using similar methods .
Advanced Research Questions
Q. How does the electronic influence of fluorine substituents affect the compound’s reactivity in cross-coupling or photochemical reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effects enhance electrophilicity at the ketone group, facilitating nucleophilic attacks. Comparative studies with non-fluorinated analogs (e.g., 4-methylpropiophenone) can quantify reactivity differences. Light-mediated functionalization methods, as used for α-(perfluoroalkylsulfonyl)propiophenones, may apply here (e.g., UV irradiation to initiate radical pathways) .
Q. What experimental designs are suitable for studying this compound’s environmental fate, including biodegradation and bioaccumulation?
- Abiotic Studies : Assess hydrolysis/photolysis rates under varying pH/UV conditions.
- Biotic Studies : Use microbial consortia to track degradation metabolites via LC-MS/MS.
- Bioaccumulation : Measure logP values (estimated ~3.5–4.0 for similar fluorinated aromatics ) and model tissue partitioning in aquatic organisms.
Q. How can computational modeling (DFT, QSAR) predict the compound’s interaction with biological targets or environmental receptors?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- QSAR Models : Corrogate toxicity using descriptors like polar surface area (PSA) and octanol-water partition coefficients (logP) from analogs (e.g., 2-[(2,4-difluorophenyl)iminomethyl]cyclohexanedione ).
Q. How to resolve contradictions in reported data (e.g., melting points, reactivity) across studies?
- Methodological Answer : Discrepancies often arise from synthetic conditions (e.g., pH, solvent purity). For example, 2,4-Difluorophenylacetone has a reported mp range of 34–38°C , but deviations may occur due to polymorphic forms. Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and validate with differential scanning calorimetry (DSC).
Comparative and Mechanistic Questions
Q. How does the presence of 2,5-dimethylphenyl vs. methoxy substituents alter the compound’s spectroscopic or reactivity profile?
- NMR : Methoxy groups show distinct δH ~3.8 ppm (singlet) vs. methyl groups (δH ~2.3 ppm, multiplet).
- Reactivity : Methoxy’s electron-donating effects reduce ketone electrophilicity, slowing nucleophilic additions.
Q. What strategies can mitigate challenges in scaling up synthesis while maintaining yield and purity?
- Methodological Answer : Use flow chemistry for exothermic steps (e.g., acylation) and inline purification (e.g., continuous extraction). Monitor intermediates via real-time IR spectroscopy, as demonstrated in light-mediated syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
